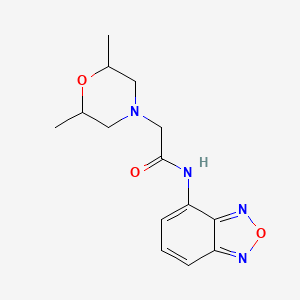
N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzoxadiazole derivative with an appropriate acylating agent.
Morpholine Substitution: The final step involves the substitution of the acetamide with 2,6-dimethylmorpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.
Materials Science: Utilized in the development of fluorescent dyes and sensors.
Chemical Biology: Employed in studying biological pathways and interactions.
Mécanisme D'action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2,6-DIMETHYL-4-MORPHOLINYL)ACETAMIDE is unique due to the combination of its benzoxadiazole core and morpholine substitution, which may confer specific biological activities and chemical properties not found in other compounds.
Propriétés
Formule moléculaire |
C14H18N4O3 |
|---|---|
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
N-(2,1,3-benzoxadiazol-4-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
InChI |
InChI=1S/C14H18N4O3/c1-9-6-18(7-10(2)20-9)8-13(19)15-11-4-3-5-12-14(11)17-21-16-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,19) |
Clé InChI |
JKZMWJHBBVOFMO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC3=NON=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10972314.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B10972318.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)



![N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B10972366.png)
![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)

![Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B10972387.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B10972403.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)
